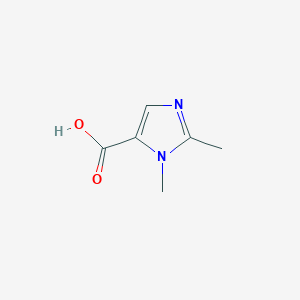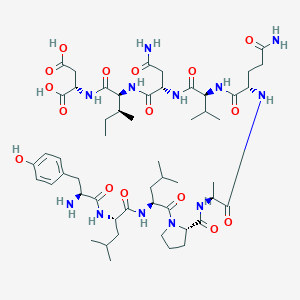
1,2-Dimethyl-1H-imidazole-5-carboxylic acid
Descripción general
Descripción
“1,2-Dimethyl-1H-imidazole-5-carboxylic acid” is a chemical compound with the molecular formula C6H8N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole derivatives has been extensively studied. For instance, a simple and efficient solventless microwave-assisted method enabled the synthesis of 4,5-disubstituted imidazoles starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a ZnCl2-catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines, which provides multisubstituted imidazoles in good yields under mild reaction conditions .
Molecular Structure Analysis
The molecular structure of “1,2-Dimethyl-1H-imidazole-5-carboxylic acid” consists of an imidazole ring, which is a five-membered heterocyclic ring with two non-adjacent nitrogen atoms . The imidazole ring in this compound is substituted at the 1 and 2 positions with methyl groups and at the 5 position with a carboxylic acid group .
Chemical Reactions Analysis
Imidazole compounds, including “1,2-Dimethyl-1H-imidazole-5-carboxylic acid”, can participate in various chemical reactions. For example, they can undergo the Menschutkin reaction with benzyl bromide to yield 3-benzyl-1,2-dimethylimidazolium bromide .
Physical And Chemical Properties Analysis
“1,2-Dimethyl-1H-imidazole-5-carboxylic acid” is a white solid . It has a molecular weight of 140.14 and its InChI code is 1S/C6H8N2O2/c1-4-7-3-5(6(9)10)8(4)2/h3H,1-2H3,(H,9,10) .
Aplicaciones Científicas De Investigación
Imidazole compounds are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . Here are some general applications of imidazole compounds:
-
Pharmaceuticals and Agrochemicals : Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
-
Dyes for Solar Cells and Other Optical Applications : Imidazole compounds are being deployed in emerging research into dyes for solar cells and other optical applications .
-
Functional Materials : Imidazole compounds are also used in the development of functional materials .
-
Synthesis of Ionic Liquids : 1,2-Dimethylimidazole has been used in the synthesis of 1,2-dimethyl-3-n-butylimidazolium chloride and 1,2-dimethyl-3-n-propylimidazolium chloride . It was also used in the synthesis of 1-(2-methoxyethyl)-2,3-dimethylimidazolium chloride and hexafluorophosphate salts .
-
Antibacterial, Anticancer, Antitubercular, Antifungal, Analgesic, and Anti-HIV Activities : The imidazole derivatives possess an extensive spectrum of biological activities such as antibacterial, anticancer, antitubercular, antifungal, analgesic, and anti-HIV activities .
-
Synthesis of Various Drugs : There are different examples of commercially available drugs in the market which contain 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
-
Synthesis of Ionic Liquids : 1,2-Dimethylimidazole has been used in the synthesis of 1,2-dimethyl-3-n-butylimidazolium chloride and 1,2-dimethyl-3-n-propylimidazolium chloride . It was also used in the synthesis of 1-(2-methoxyethyl)-2,3-dimethylimidazolium chloride and hexafluorophosphate salts .
-
Regiocontrolled Synthesis of Substituted Imidazoles : Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
-
Synthesis of Functional Imidazole : There has been limited recent research on the synthesis of imidazoles via methods that only form one of the heterocycle’s core bonds .
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
Direcciones Futuras
Imidazole derivatives, including “1,2-Dimethyl-1H-imidazole-5-carboxylic acid”, have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . Future research directions may include exploring new synthetic routes for imidazole derivatives, investigating their mechanisms of action in more detail, and developing new drugs based on these compounds .
Propiedades
IUPAC Name |
2,3-dimethylimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-7-3-5(6(9)10)8(4)2/h3H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSZJLADCHKTGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethyl-1H-imidazole-5-carboxylic acid | |
CAS RN |
122222-09-7 | |
| Record name | 1,2-Dimethyl-1H-imidazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[4-(Methylthio)phenoxy]ethylamine](/img/structure/B178387.png)

![1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane](/img/structure/B178391.png)

![8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B178395.png)
